molecular formula C9H5BrFNO2 B8450873 5-bromo-4-fluoro-1H-indole-7-carboxylic acid

5-bromo-4-fluoro-1H-indole-7-carboxylic acid

Cat. No. B8450873
M. Wt: 258.04 g/mol
InChI Key: KANFFWASQRUXHF-UHFFFAOYSA-N
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Patent
US08372875B2

Procedure details

DDQ (17 mg, 0.075 mmol) was added to a solution of 5-bromo-4-fluoro-2,3-dihydro-1H-indole-7-carboxylic acid (17 mg, 0.066 mmol) in CHCl3 (2 mL) at room temperature. The reaction was stirred for 5 h and filtered. The precipitate was washed with CHCl3, and the filtrate was evaporated, giving the title compound.
Name
Quantity
17 mg
Type
reactant
Reaction Step One
Name
5-bromo-4-fluoro-2,3-dihydro-1H-indole-7-carboxylic acid
Quantity
17 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[Br:15][C:16]1[C:17]([F:28])=[C:18]2[C:22](=[C:23]([C:25]([OH:27])=[O:26])[CH:24]=1)[NH:21][CH2:20][CH2:19]2>C(Cl)(Cl)Cl>[Br:15][C:16]1[C:17]([F:28])=[C:18]2[C:22](=[C:23]([C:25]([OH:27])=[O:26])[CH:24]=1)[NH:21][CH:20]=[CH:19]2

Inputs

Step One
Name
Quantity
17 mg
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
5-bromo-4-fluoro-2,3-dihydro-1H-indole-7-carboxylic acid
Quantity
17 mg
Type
reactant
Smiles
BrC=1C(=C2CCNC2=C(C1)C(=O)O)F
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was washed with CHCl3
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C(=C2C=CNC2=C(C1)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.